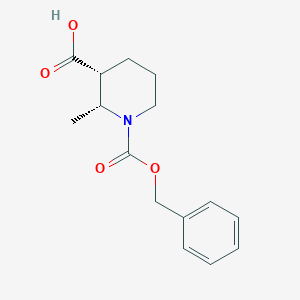

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOVXZKKNSHFI-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

[1][2]

Compound Identity & Physicochemical Specifications[3][4][5][6]

The precise identification of chiral piperidine derivatives is frequently complicated by the existence of multiple stereoisomers (cis/trans relationships) and regioisomers. The data below validates the specific (2R,3R) trans-isomer protected with a Carboxybenzyl (Cbz) group.

| Parameter | Technical Specification |

| Chemical Name | (2R,3R)-1-((benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid |

| CAS Registry Number | 1932256-61-5 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Stereochemistry | (2R, 3R) [Trans-configuration] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc.) | ~3.8 (Carboxylic acid) |

| SMILES | C[C@H]1CCCC[C@H]1C(=O)O.C(=O)(OCc2ccccc2)N1 (Core connectivity) |

Stereochemical Context

The (2R,3R) configuration places the C2-methyl and C3-carboxylic acid groups in a trans relationship on the piperidine ring. In the lowest-energy chair conformation, both substituents typically adopt an equatorial orientation (diequatorial), conferring greater thermodynamic stability compared to the cis-(2R,3S) isomer.

Synthetic Methodology & Process Logic

Synthesis of the (2R,3R) isomer requires overcoming the kinetic preference for cis-formation during the reduction of pyridine precursors. The following protocol outlines a robust route prioritizing thermodynamic control to access the trans-isomer.

Core Reaction Pathway

-

Hydrogenation: Reduction of 2-methylnicotinic acid (usually yields cis-major).

-

Epimerization: Thermodynamic equilibration to the trans-isomer.

-

Resolution: Isolation of the (2R,3R) enantiomer.

-

Protection: N-acylation with Benzyl chloroformate (Cbz-Cl).

Detailed Protocol: Thermodynamic Access to the Trans-Isomer

Step 1: Hydrogenation & Esterification

-

Reagents: 2-Methylnicotinic acid, PtO₂ (Adam's catalyst), H₂ (50 psi), MeOH, HCl.

-

Mechanism: Heterogeneous hydrogenation occurs via syn-addition of hydrogen, initially favoring the kinetic cis-isomer (2R,3S / 2S,3R).

-

Procedure: The crude hydrogenation product is treated with thionyl chloride in methanol to form the methyl ester.

Step 2: Base-Mediated Epimerization (The "Trans-Switch")

-

Reagents: NaOMe (0.5 eq), MeOH, Reflux.

-

Logic: The cis-ester (axial/equatorial) is less stable than the trans-ester (diequatorial). Refluxing in base allows the C3-proton to exchange, driving the equilibrium toward the thermodynamic trans-racemate ((2R,3R) + (2S,3S)).

-

Validation: Monitor by GC-MS or NMR until the cis:trans ratio exceeds 5:95.

Step 3: Optical Resolution

-

Reagents: Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Process: The trans-racemate ester is hydrolyzed to the free amino acid. Selective crystallization with a chiral acid resolves the (2R,3R) enantiomer.

-

Checkpoint: Enantiomeric Excess (ee) must be >98% (determined by Chiral HPLC) before proceeding.

Step 4: N-Cbz Protection

-

Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane (1:1).

-

Protocol:

-

Dissolve the resolved (2R,3R)-amino acid in 1:1 Dioxane/H₂O.

-

Cool to 0°C and add NaHCO₃ (2.5 eq) to buffer the HCl byproduct.

-

Add Cbz-Cl (1.1 eq) dropwise.

-

Stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.

-

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis, specifically the thermodynamic shift from cis to trans.

Caption: Synthesis workflow highlighting the thermodynamic equilibration step required to access the trans-(2R,3R) configuration from the kinetic cis-intermediate.

Applications in Drug Discovery

This specific isomer serves as a conformationally restricted amino acid scaffold. Its rigidity is exploited to lock peptide backbones into specific secondary structures or to orient pharmacophores in small-molecule inhibitors.

Peptidomimetics & Foldamers

The (2R,3R)-2-methylpiperidine core acts as a

-

Utility: Used in the design of protease inhibitors where a defined "kink" in the chain is required to fit the active site.

MEK & Kinase Inhibitors

Piperidine-3-carboxylic acid derivatives are privileged scaffolds in kinase inhibition (e.g., Cobimetinib analogs). The C2-methyl group provides steric bulk that can:

-

Fill hydrophobic pockets (selectivity filter).

-

Prevent metabolic oxidation at the

-position of the amine. -

Mechanism: The Cbz group serves as a temporary protecting group, allowing modification of the carboxylic acid (e.g., amide coupling) before the amine is deprotected for further functionalization.

Analytical Quality Control (QC)

To ensure the integrity of CAS 1932256-61-5, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity (HPLC) | C18 Column, ACN/H₂O (0.1% TFA) | |

| Chiral Purity | Chiralpak AD-H or OD-H | |

| ¹H-NMR | 400 MHz in DMSO-d₆ | Confirms Cbz (7.3 ppm), 2-Me doublet, and trans coupling constants ( |

| Mass Spec | ESI (+) |

References

-

Reagentia. (2023). Product Catalog: this compound. Retrieved from [Link]

-

Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines... (Context on piperidine stereoselective synthesis). The Journal of Organic Chemistry. Retrieved from [Link]

-

Alchimica. (2023). Chemical Data Sheet: CAS 1932256-61-5.[1][2] Retrieved from [Link]

molecular weight and formula of N-Cbz-2-methylpiperidine-3-carboxylic acid

An In-Depth Technical Guide to N-Cbz-2-methylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a highly privileged structure in a vast array of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including chemical stability, modulation of lipophilicity, and the capacity to adopt specific conformations that are crucial for binding to molecular targets.[1] Within this important class of compounds, N-Cbz-2-methylpiperidine-3-carboxylic acid emerges as a particularly valuable chiral building block for drug discovery and synthetic chemistry.

This technical guide provides a comprehensive overview of N-Cbz-2-methylpiperidine-3-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, discuss methods for its structural characterization, and explore its applications as a strategic intermediate in the development of novel therapeutics. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and utility.

Section 1: Physicochemical Properties and Structural Analysis

N-Cbz-2-methylpiperidine-3-carboxylic acid is a derivative of piperidine featuring a methyl group at the 2-position, a carboxylic acid at the 3-position, and a carboxybenzyl (Cbz) protecting group on the ring nitrogen. The Cbz group provides stability and prevents unwanted side reactions of the nitrogen atom, making it an ideal intermediate for multi-step syntheses.

The presence of two adjacent stereocenters (at C2 and C3) means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry is critical as it dictates the three-dimensional orientation of the substituents, which in turn profoundly impacts biological activity and interaction with chiral targets like enzymes and receptors. The cis and trans diastereomers will exhibit different physical properties and biological functions.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | [2] |

| Molecular Weight | 277.31 g/mol | [3] |

| CAS Number | 174543-78-3 | [2] |

| Appearance | Off-white solid | [2] |

| Storage | 2-8°C | [2] |

Section 2: Synthesis and Purification

The synthesis of N-Cbz-2-methylpiperidine-3-carboxylic acid is typically achieved through the N-protection of the parent amino acid, 2-methylpiperidine-3-carboxylic acid. The most common and robust method for introducing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate under basic conditions.

Causality in Experimental Design:

-

Choice of Base: An aqueous solution of a base like sodium carbonate or sodium hydroxide is used. Its primary role is to deprotonate the amine, transforming it into a potent nucleophile that can attack the electrophilic carbonyl carbon of benzyl chloroformate. The base also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Solvent System: A biphasic system (e.g., water and a co-solvent like dioxane or THF) is often employed. The parent amino acid is soluble in the aqueous basic layer, while the benzyl chloroformate is more soluble in the organic phase. The reaction occurs at the interface, and vigorous stirring is essential to maximize reactant interaction.

-

Temperature Control: The reaction is initiated at a low temperature (0-5°C) by cooling in an ice bath. This is crucial to control the initial exotherm of the reaction and to minimize the hydrolysis of the highly reactive benzyl chloroformate, which would otherwise reduce the yield.

Experimental Protocol: N-Cbz Protection of 2-methylpiperidine-3-carboxylic acid

Materials:

-

2-methylpiperidine-3-carboxylic acid hydrochloride

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

1,4-Dioxane

-

Deionized Water

-

Hydrochloric Acid (2M HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 2-methylpiperidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane.

-

Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Add sodium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 15 minutes until the base fully dissolves and the starting material is neutralized.

-

Add benzyl chloroformate (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature at 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

-

Upon completion (monitored by TLC), dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with 2M HCl. A white precipitate of the product should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude N-Cbz-2-methylpiperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the N-Cbz protection of 2-methylpiperidine-3-carboxylic acid.

Section 3: Spectroscopic Characterization

Structural confirmation is a self-validating pillar of synthesis. The following spectroscopic signatures are expected for N-Cbz-2-methylpiperidine-3-carboxylic acid and serve to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-7.4 ppm (m, 5H) | Protons of the phenyl ring on the Cbz group. |

| Benzylic Protons | δ 5.1-5.2 ppm (s, 2H) | -CH₂- protons of the Cbz group. | |

| Piperidine Protons | δ 1.5-4.0 ppm (m) | Complex, overlapping multiplets for the piperidine ring protons. | |

| Methyl Protons | δ ~1.2 ppm (d) | Methyl group at C2, split by the adjacent proton. | |

| Carboxylic Acid Proton | δ >10 ppm (br s) | Acidic proton, often broad and may exchange with D₂O. | |

| ¹³C NMR | Carboxylic Carbonyl | δ ~175 ppm | C=O of the -COOH group.[4] |

| Carbamate Carbonyl | δ ~155 ppm | C=O of the Cbz group.[4] | |

| Aromatic Carbons | δ 127-136 ppm | Carbons of the phenyl ring. | |

| Benzylic Carbon | δ ~67 ppm | -CH₂- carbon of the Cbz group. | |

| Piperidine & Methyl Carbons | δ 20-60 ppm | Aliphatic carbons of the piperidine ring and methyl group. | |

| IR Spectroscopy | O-H Stretch | 3300-2500 cm⁻¹ (broad) | Characteristic broad stretch of a carboxylic acid O-H bond. |

| C=O Stretch | ~1740 cm⁻¹ & ~1690 cm⁻¹ | Overlapping stretches from the ester-like Cbz carbonyl and the acid carbonyl.[4] | |

| C-O Stretch | 1300-1000 cm⁻¹ | C-O single bond stretches. | |

| Mass Spec. | [M+H]⁺ | m/z = 278.13 | Calculated for C₁₅H₂₀NO₄⁺. |

Section 4: Applications in Research and Drug Development

N-Cbz-2-methylpiperidine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic tool for constructing complex, biologically active molecules. Its utility is rooted in the unique combination of its structural features.

-

Chiral Building Block: The defined stereochemistry at the C2 and C3 positions makes it an invaluable building block for asymmetric synthesis. It allows for the precise installation of a substituted piperidine ring, a motif frequently found in CNS agents, analgesics, and antivirals.[1]

-

Constrained Amino Acid Analogue: In peptide synthesis, incorporating this molecule in place of a natural amino acid introduces significant conformational constraints. The rigid piperidine ring reduces the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing potency, selectivity, and metabolic stability.

-

Scaffold for Drug Discovery: The N-benzyl piperidine motif is a versatile tool for fine-tuning efficacy and physicochemical properties.[5] The carboxylic acid group serves as a critical pharmacophoric element, capable of forming key hydrogen bonds or salt bridges with target proteins. However, the presence of a carboxylic acid can sometimes limit bioavailability or introduce metabolic liabilities.[6][7] In such cases, the acid can serve as a synthetic handle for conversion into bioisosteres like tetrazoles or hydroxamic acids to optimize drug-like properties.[6][7] The Cbz group is readily removed under mild hydrogenolysis conditions, liberating the amine for further functionalization, such as amide bond formation or reductive amination.

Logical Relationship Diagram

Caption: Interplay of structural features and applications of the title compound.

Conclusion

N-Cbz-2-methylpiperidine-3-carboxylic acid is a highly versatile and valuable molecule in the arsenal of the synthetic and medicinal chemist. Its well-defined structure, featuring a protected amine, a reactive carboxylic acid, and fixed stereocenters on a privileged piperidine scaffold, makes it an ideal starting point for the synthesis of complex molecular architectures. Understanding its properties, synthetic access, and strategic applications allows researchers to leverage this building block effectively in the pursuit of novel therapeutics and advanced chemical entities.

References

-

PubChem. Methyl N-Cbz-piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (R)-N-Cbz-Piperidine-3-carboxylic acid. [Link]

-

ANGENE. N-Cbz- Piperidine-4-carboxylic acid. [Link]

-

G. V. G. S. G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018. [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChemLite. 2-methylpiperidine-3-carboxylic acid hydrochloride (C7H13NO2). [Link]

-

Vitaku, E., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. [Link]

-

NIST. 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. [Link]

-

El-Sonbati, A. Z., et al. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. 2023. [Link]

-

D. D., et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. 2018. [Link]

-

Singh, S., et al. N-Benzyl piperidine Fragment in Drug Discovery. PubMed. 2024. [Link]

-

Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. 2013. [Link]

-

ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Cbz-3-Methylpiperidine-3-Carboxylic Acid|CAS 174543-78-3 [rlavie.com]

- 3. Methyl N-Cbz-piperidine-3-carboxylate | C15H19NO4 | CID 45489848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Process Engineering & Solubility Profiling: Cbz-Protected Chiral Piperidine Amino Acids

Content Type: Technical Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Solubility data, purification strategies, and handling protocols for lipophilic piperidine scaffolds.

Executive Summary

Chiral piperidine amino acids (e.g., Pipecolic acid, Nipecotic acid) are critical pharmacophores in the synthesis of peptidomimetics, local anesthetics (e.g., Ropivacaine), and GABA uptake inhibitors. However, the introduction of the Carboxybenzyl (Cbz) protecting group creates a unique "solubility paradox." The lipophilic Cbz group fights against the hydrophilic carboxylic acid moiety, frequently resulting in compounds that exist as viscous oils or amorphous solids rather than defined crystals.

This guide provides specific solubility data and, more importantly, the process engineering strategies required to handle these materials. It moves beyond simple "mg/mL" lists to address the practical challenge of "oiling out" and the necessity of salt formation (DCHA) for purification.

Physiochemical Profiles & Solubility Data[1][2][3][4][5]

The following data aggregates solubility behaviors observed in synthetic process development. Note the distinct difference between the Free Acid (often an oil) and the Dicyclohexylamine (DCHA) Salt (crystalline solid).

Table 1: Solubility & Physical State Matrix

| Compound | State (Free Acid) | Solubility (Free Acid) | Preferred Crystallization System | DCHA Salt MP |

| N-Cbz-L-Pipecolic Acid | Viscous Oil / Low-melt Solid | Soluble: DCM, EtOAc, MeOHInsoluble: Water, Hexane | Difficult to crystallize directly. Use DCHA salt formation. | 111–115 °C |

| N-Cbz-Nipecotic Acid | Clear/Orange Oily Liquid | Soluble: DCM, THF, EtOAcSparingly: Toluene | Chromatography or Salt Formation required. | ~100–101 °C |

| N-Cbz-4-Oxo-Piperidine | Solid (mp 38–41 °C) | Soluble: DMSO (>10 mg/mL), CHCl3Slightly: Acetonitrile | EtOAc / Hexane (1:3 ratio) | N/A |

| N-Cbz-4-Amino-Piperidine | Solid | Soluble: DMSO, DMF, MeOHInsoluble: Water | EtOH / Water recrystallization | N/A |

Critical Insight: Researchers often waste weeks trying to recrystallize N-Cbz-L-Pipecolic acid from mixed solvents. Do not attempt direct crystallization of the free acid if it oils out. Convert to the DCHA salt for purification, then liberate the acid immediately prior to coupling.

The "Oiling Out" Phenomenon

Cbz-protected amino acids are notorious for "oiling out" during recrystallization. This occurs when the compound phase-separates as a liquid droplet before it can nucleate as a crystal.

-

Mechanism: The Cbz group disrupts the hydrogen bonding network of the carboxylic acid but adds significant lipophilicity. In semi-polar solvents (like Toluene or Ether), the molecule prefers to associate with itself rather than the solvent, forming a "coacervate" or oil phase.

-

The Fix:

-

Seeding: Rarely works for these specific oils.

-

Salt Formation: Protonating a bulky amine (like Dicyclohexylamine) with the carboxylic acid creates a highly crystalline ionic lattice that overcomes the amorphous lipophilic interactions.

-

Experimental Protocols

Protocol A: DCHA Salt Formation (Purification Strategy)

Use this protocol when N-Cbz-Pipecolic or Nipecotic acid isolates as an impure oil.

-

Dissolution: Dissolve the crude oily Cbz-amino acid (1.0 equiv) in Ethyl Acetate (EtOAc) (5 mL per gram).

-

Addition: Add Dicyclohexylamine (DCHA) (1.1 equiv) dropwise while stirring.

-

Observation: The solution may warm slightly (exothermic salt formation).

-

-

Precipitation:

-

If solid forms immediately: Dilute with n-Hexane or Heptane to maximize yield.

-

If no solid forms: Add n-Hexane dropwise until the solution turns cloudy (turbidity point). Store at 4°C overnight.

-

-

Isolation: Filter the white crystalline solid. Wash with cold Hexane/EtOAc (3:1).

-

Drying: Vacuum dry. This salt is stable for years at room temperature.[1]

Protocol B: Liberation of Free Acid (Pre-Coupling)

The DCHA salt cannot be used directly in most peptide couplings (the DCHA will compete). You must liberate the free acid.

-

Suspension: Suspend the DCHA salt in Ethyl Acetate (10 volumes).

-

Acidification: Add 10% aqueous Phosphoric Acid (H3PO4) or 10% KHSO4 .

-

Why Phosphoric/Sulfate? HCl can cleave sensitive protecting groups or cause fuming. Phosphoric acid is mild and buffers the pH ~2-3.

-

-

Extraction: Shake until the solid dissolves and two clear layers form.

-

Separation:

-

Organic Layer: Contains your pure N-Cbz-Amino Acid.

-

Aqueous Layer: Contains the DCHA-Phosphate salt.

-

-

Wash: Wash the organic layer 2x with water, 1x with Brine.

-

Concentrate: Dry over Na2SO4 and rotovap. Use the resulting oil immediately for your coupling reaction.

Process Decision Workflows

The following diagrams illustrate the logic for handling these compounds, ensuring you do not waste time on futile crystallization attempts.

Workflow 1: Purification Decision Tree

This logic gate determines whether to use chromatography, direct crystallization, or salt formation based on the physical state of the crude material.

Figure 1: Decision matrix for purifying Cbz-protected piperidine derivatives. Note that "oiling out" triggers the Salt Formation pathway.

Workflow 2: Salt Liberation for Synthesis

Visualizing the biphasic extraction required to convert the storage form (Salt) back to the reactive form (Free Acid).

Figure 2: Biphasic liberation protocol. Critical for recovering the reactive acid from the stable DCHA salt.

References

-

Cayman Chemical. N-Cbz-4-piperidone Product Information & Physical Data. Retrieved from

-

Bachem. Technical Note: Conversion of a DCHA salt to the free acid. Retrieved from

-

Sigma-Aldrich (Merck). Nipecotic Acid and Derivatives: Physical Properties. Retrieved from

-

ChemicalBook. L-1-Cbz-Nipecotic Acid Physical Properties and Safety Data. Retrieved from

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

A Comprehensive Safety and Handling Guide for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid , a key chiral building block in synthetic organic chemistry, requires meticulous handling and a thorough understanding of its potential hazards to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of its safety profile, handling protocols, and emergency procedures, grounded in authoritative data and established safety principles.

Hazard Identification and GHS Classification

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

These classifications suggest that this compound is a moderately hazardous substance requiring specific personal protective equipment and handling procedures to minimize exposure.

Toxicological Profile: An Evidence-Based Assessment

Due to the limited specific toxicological data for this exact molecule, a conservative approach is warranted. The piperidine moiety, a common scaffold in pharmaceuticals, can exhibit biological activity. The carbobenzyloxy (Cbz) protecting group is widely used and its removal often involves reagents with their own hazard profiles.[1][2][3] The observed irritation to skin, eyes, and the respiratory system is a common trait for many fine organic chemicals, particularly in powdered form.[4][5][6]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for minimizing exposure.

| PPE Component | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[6][7][8] |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[6][8] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | To avoid inhalation of dust particles that may cause respiratory irritation.[5][8] |

| Skin and Body Protection | A lab coat should be worn. | To protect skin and clothing from contamination.[8] |

Engineering Controls

Engineering controls provide the primary line of defense against exposure.

-

Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is recommended.[4][9]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the event of accidental exposure.

Storage Requirements

Proper storage is critical for maintaining the integrity of the compound and ensuring safety.

-

Temperature: Store in a refrigerator.

-

Atmosphere: For long-term storage, consider an inert atmosphere to prevent potential degradation, although this is not explicitly stated as a requirement.[4]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |

Accidental Release Measures

A structured approach to spill management will minimize the spread of contamination.

Caption: Workflow for managing an accidental spill.

Disposal Considerations

The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations.

-

Waste Characterization: This compound should be treated as hazardous chemical waste.

-

Disposal Method: Do not dispose of down the drain or in regular trash.[9] Collect in a designated, labeled container for chemical waste and arrange for pickup by a licensed waste disposal company.[9]

The Cbz protecting group can be removed by catalytic hydrogenation, which would transform the molecule into (2R,3R)-2-methylpiperidine-3-carboxylic acid and toluene.[1][2] While this deprotection is a common synthetic step, it is not a recommended on-site waste treatment method without proper equipment and safety protocols.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C15H19NO4 | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Refrigerator |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion: A Proactive Approach to Safety

While this compound is a valuable tool in drug discovery and development, a proactive and informed approach to its handling is essential. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information presented in this guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

References

- JR-2259 - Safety D

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-02).

- SAFETY D

- This compound - Sigma-Aldrich.

- SAFETY D

- (R)-2-Methylpiperidine - Synquest Labs.

- SAFETY D

- Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide - Benchchem.

- Cbz-Protected Amino Groups - Organic Chemistry Portal.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).

- Cbz-Protected Amino Groups. (2019-10-02).

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. fishersci.ie [fishersci.ie]

- 5. fishersci.ca [fishersci.ca]

- 6. store.sangon.com [store.sangon.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Incorporation of (2R,3R)-Piperidine Amino Acids in Solid-Phase Peptide Synthesis

Topic: Incorporating (2R,3R)-Piperidine Amino Acids into Peptidomimetics Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Peptide Scientists

Abstract & Structural Rationale

The incorporation of (2R,3R)-piperidine amino acids (e.g., (2R,3R)-3-hydroxypipecolic acid or constrained β-amino acids) represents a high-value strategy in peptidomimetic drug design. Unlike flexible linear peptides, these heterocyclic building blocks restrict the conformational freedom of the backbone (

However, the very steric bulk that confers biological advantage presents a synthetic bottleneck. The secondary amine of the piperidine ring is a poor nucleophile, and the

Critical Challenges & Strategic Solutions

| Challenge | Mechanistic Cause | Strategic Solution |

| Difficult Coupling (Acylation of the Piperidine) | The piperidine nitrogen is a secondary amine with significant steric shielding from the C3-substituent. | Use high-efficiency uronium/aminium reagents (HATU/COMU) with microwave irradiation. |

| Racemization of the Piperidine | Activation of the hindered carboxylate can proceed via oxazolone intermediates, leading to epimerization at | Use "low-racemization" additives like HOAt or Oxyma Pure; avoid prolonged pre-activation. |

| Diketopiperazine (DKP) Formation | If the piperidine is at the C-terminus (position 2), the cis-amide bond facilitates back-biting during Fmoc deprotection of the 3rd residue. | Use Trityl-based resins (2-CTC) or sterically demanding protecting groups on the adjacent amine. |

Experimental Protocol: Solid-Phase Incorporation

Phase A: Materials & Reagents[1][2]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (superior for preventing racemization).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Phase B: Step-by-Step Workflow

Step 1: Coupling TO the Piperidine (The "Difficult" Step)

Context: The piperidine residue is already on the resin. You are coupling the next amino acid onto the hindered secondary amine of the piperidine.

-

Deprotection: Remove Fmoc from the resin-bound piperidine using 20% Piperidine in DMF (2

5 min).[1] Note: Monitor UV absorbance; secondary amines deprotect slower than primary ones. -

Wash: DMF (

min), DCM ( -

Activation (Pre-formation):

-

Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4.0 eq) to enhance reactivity.

-

Add DIPEA (8.0 eq).

-

Critical: Allow activation for exactly 30 seconds before adding to resin.

-

-

Coupling Reaction:

-

Monitoring: The Kaiser test (ninhydrin) will be false negative (red) or difficult to interpret for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test for secondary amines. A blue color indicates free secondary amine (incomplete coupling).

Step 2: Coupling OF the Piperidine (The "Racemization Risk" Step)

Context: You are coupling the Fmoc-(2R,3R)-Piperidine-OH onto the resin-bound peptide.

-

Activation:

-

Use COMU (1.0 eq) and Oxyma Pure (1.0 eq) with DIPEA (2.0 eq).

-

Why: COMU/Oxyma shows lower racemization rates than HATU for susceptible residues [1].

-

-

Coupling:

-

Perform at Room Temperature for 60 minutes.

-

Avoid Microwave for this step if possible to preserve stereochemical integrity at the

and

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Visualization: Decision Logic for Hindered Couplings

The following diagram illustrates the decision logic for optimizing coupling conditions based on the steric environment of the piperidine derivative.

Caption: Workflow for coupling amino acids onto sterically hindered (2R,3R)-piperidine termini. Note the divergence to high-potency reagents (HATU/HOAt) and specific QC methods (Chloranil).

Quality Control & Validation

Stereochemical Verification (NMR)

(2R,3R)-piperidine peptides often exhibit cis/trans isomerism around the tertiary amide bond.

-

Protocol: Acquire 1H NMR in DMSO-d6 or MeOH-d4.

-

Observation: Look for dual sets of resonances. The cis isomer (often favored in specific solvents for pipecolic derivatives) may show distinct chemical shifts for the

proton. -

Validation: Variable Temperature (VT) NMR can confirm rotamers by causing coalescence of peaks at elevated temperatures (e.g., 340 K).

Racemization Check (Marfey's Method)

To ensure the (2R,3R) centers remained intact:

-

Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (Marfey's reagent).

-

Analyze via LC-MS against standards of L- and D- amino acids.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl- and N-Alkylamino Acids.[3] Journal of Peptide Science, 11, 85–102. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699–1720. Link

Sources

Application Note: Stereoselective Synthesis of N-Cbz-2-methylpiperidine-3-carboxylic Acid

Abstract

This application note details the stereoselective synthesis of N-Cbz-2-methylpiperidine-3-carboxylic acid, a critical non-proteinogenic amino acid scaffold used in peptidomimetics to induce conformational restriction. We present a divergent synthetic strategy that allows access to both the cis- (kinetic) and trans- (thermodynamic) diastereomers starting from 2-methylnicotinic acid. The protocol includes detailed methodologies for hydrogenation, Cbz-protection, base-mediated epimerization, and enantiomeric resolution, supported by mechanistic insights and troubleshooting guides.

Introduction & Strategic Analysis

The 2-methylpiperidine-3-carboxylic acid scaffold serves as a constrained analogue of pipecolic acid. The introduction of a methyl group at the C2 position creates two chiral centers, resulting in four possible stereoisomers: (2R,3R), (2S,3S) [trans]; and (2R,3S), (2S,3R) [cis].

Control over the relative stereochemistry (diastereoselectivity) is achieved through the choice of reduction conditions and thermodynamic equilibration.

-

Cis-Selectivity: Heterogeneous hydrogenation of the pyridine precursor typically occurs via syn-addition of hydrogen to the less hindered face of the adsorbed pyridine ring, favoring the cis-2,3-disubstituted piperidine.

-

Trans-Selectivity: The cis-isomer possesses one substituent in an axial position (to avoid A(1,3) strain or 1,3-diaxial interactions depending on the conformer). Epimerization of the C3-center (alpha to the carbonyl) under basic conditions allows conversion to the thermodynamically more stable trans-isomer, where both substituents can adopt an equatorial orientation.

Synthetic Workflow

Figure 1: Divergent synthetic pathway for accessing cis- and trans-diastereomers.

Experimental Protocols

Protocol A: Synthesis of (±)-cis-N-Cbz-2-methylpiperidine-3-carboxylic acid

This route exploits the kinetic selectivity of PtO₂-catalyzed hydrogenation.

Reagents:

-

2-Methylnicotinic acid (1.0 equiv)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%)

-

Acetic acid (glacial, solvent)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium hydroxide (NaOH) (4M aq)

Step-by-Step Procedure:

-

Hydrogenation:

-

Dissolve 2-methylnicotinic acid (10 g, 73 mmol) in glacial acetic acid (100 mL) in a hydrogenation vessel.

-

Add PtO₂ (0.83 g, 5 mol%). Caution: PtO₂ is pyrophoric; add under inert atmosphere (N₂).

-

Purge the vessel with H₂ and pressurize to 50–60 psi (3–4 bar).

-

Stir vigorously at room temperature for 12–24 hours. Monitor reaction completion by LC-MS or ¹H NMR (disappearance of aromatic signals).

-

Workup: Filter the catalyst through a pad of Celite®. Rinse with acetic acid. Concentrate the filtrate in vacuo to obtain the crude (±)-cis-2-methylpiperidine-3-carboxylic acid acetate salt as a viscous oil or solid.

-

-

N-Cbz Protection (Schotten-Baumann Conditions):

-

Dissolve the crude amino acid salt in 4M NaOH (40 mL) and cool to 0°C in an ice bath. Ensure pH > 10.

-

Add Cbz-Cl (12.5 mL, 87.6 mmol) dropwise over 30 minutes, simultaneously adding additional NaOH solution to maintain pH between 10–11.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl and neutral impurities.

-

Acidify the aqueous layer carefully with 6M HCl to pH 2. The product usually precipitates as an oil or white solid.

-

Extract with ethyl acetate (3 x 100 mL). Dry combined organics over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM/MeOH/AcOH gradient) if necessary.

-

Expected Outcome:

-

Yield: 70–85% (2 steps).

-

Stereochemistry: >90:10 cis:trans ratio (kinetic control).

Protocol B: Synthesis of (±)-trans-N-Cbz-2-methylpiperidine-3-carboxylic acid

This route utilizes thermodynamic equilibration to invert the C3 stereocenter.

Reagents:

-

(±)-cis-2-methylpiperidine-3-carboxylic acid (from Protocol A, Step 1)

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) (25% in MeOH)

Step-by-Step Procedure:

-

Esterification:

-

Suspend the crude cis-amino acid in dry MeOH (10 mL/g).

-

Cool to 0°C and add SOCl₂ (1.5 equiv) dropwise.

-

Reflux for 4 hours. Concentrate to dryness to afford the methyl ester hydrochloride.

-

-

Epimerization:

-

Dissolve the ester in dry MeOH. Add NaOMe (2.5 equiv) to generate the free amine and excess base.

-

Reflux the mixture for 24–48 hours. The basic conditions allow the C3 proton to exchange, settling into the thermodynamically preferred diequatorial (trans) conformation.

-

Note: Reaction progress can be monitored by NMR (shift of the methyl doublet or coupling constants).

-

-

Hydrolysis & Protection:

-

Add water to the methanolic solution and NaOH (2 equiv). Stir at room temperature until ester hydrolysis is complete (TLC control).

-

Proceed directly to Cbz protection as described in Protocol A, Step 2.

-

Expected Outcome:

-

Yield: 60–75% (overall).

-

Stereochemistry: >95:5 trans:cis ratio (thermodynamic control).

Enantiomeric Resolution (Optional)

To obtain enantiopure material (e.g., (2R,3S)), classical resolution via diastereomeric salt formation is recommended.

Resolving Agent: (R)-(+)-

Protocol:

-

Dissolve (±)-cis-N-Cbz-2-methylpiperidine-3-carboxylic acid in hot ethanol or isopropanol.

-

Add 0.5–1.0 equivalents of the chiral amine.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filter the crystals. Recrystallize 2–3 times to constant specific rotation.

-

Salt Break: Suspend the salt in EtOAc and wash with 1M HCl. The free chiral acid remains in the organic layer; the amine goes to the aqueous layer.

Analytical Data & Troubleshooting

NMR Characterization Guide

Due to the N-Cbz group, these compounds often exhibit rotamers in NMR spectra at room temperature, appearing as broad or doubled peaks.

| Feature | cis-Isomer (Kinetic) | trans-Isomer (Thermodynamic) |

| C2-Methyl Signal | Doublet, typically shielded (0.8 - 1.0 ppm) | Doublet, typically deshielded relative to cis |

| H2-H3 Coupling ( | Small ( | Large ( |

| Cbz Rotamers | Prominent broadness in | Prominent broadness in |

Troubleshooting Table:

| Problem | Probable Cause | Solution |

| Low Cis Selectivity | Catalyst poisoning or high temperature. | Use fresh PtO₂; maintain T < 30°C. Ensure acidic solvent (AcOH) is used. |

| Incomplete Epimerization | Insufficient base or time. | Ensure >2 equiv NaOMe; extend reflux time; ensure strictly anhydrous MeOH. |

| Broad NMR Peaks | Carbamate rotamers. | Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce peaks. |

| Oil instead of Solid | Impurities or solvent retention. | Triturate with Et₂O/Hexanes. Acidify aqueous workup slowly to induce crystallization. |

References

- Rossen, K., et al. "An Efficient Synthesis of Pipecolic Acid Derivatives." Journal of Organic Chemistry, 1990.

-

Epimerization Strategy

-

Bailey, P. D., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." White Rose eTheses/PMC, 2022 . Link

-

- Couty, F.

- Resolution Methods: Gmeiner, P. "Enantioselective synthesis of 2- and 3-substituted piperidines." Archiv der Pharmazie, 1991. (Describes salt resolution of piperidine carboxylic acids).

(Note: Specific patent literature US4110331A also supports the hydrogenation/methylation routes for similar xylidide derivatives).

Application Note: Precision Functionalization of the Carboxyl Group in N-Cbz-Piperidine Scaffolds

Executive Summary

The piperidine ring is a pharmacophore "privileged structure," appearing in over 12,000 biologically active compounds. For medicinal chemists, N-Cbz-piperidine carboxylic acids (e.g., isonipecotic acid derivatives) serve as critical, versatile building blocks. The Benzyloxycarbonyl (Cbz or Z) group is often chosen over Boc or Fmoc for its orthogonality: it survives trifluoroacetic acid (TFA) (used for Boc deprotection) and basic conditions (used for Fmoc deprotection), yet can be cleanly removed via catalytic hydrogenation (

This guide details the chemoselective functionalization of the carboxylic acid moiety while maintaining the integrity of the N-Cbz protecting group. We focus on three high-value transformations: Amide Coupling , Reductive Functionalization (to Alcohols/Aldehydes) , and Curtius Rearrangement .

Strategic Considerations: The "Cbz-Safe" Zone

Before initiating synthesis, the researcher must recognize the stability window of the Cbz group to avoid inadvertent deprotection or side reactions.

| Condition | Cbz Stability | Risk/Note |

| Basic Hydrolysis (e.g., NaOH, LiOH) | High | Stable up to pH 12-13 at RT. |

| Weak Acids (e.g., AcOH, dilute HCl) | High | Stable. |

| Strong Lewis Acids ( | Low | Avoid. Can cause cleavage. |

| Hydrogenation ( | None | Avoid. Primary deprotection method. |

| Hydride Reduction ( | Moderate | Risk. LAH can reduce carbamates to N-methyl amines. |

| Borane ( | High | Recommended for -COOH reduction. |

Module A: Amide Coupling (The Workhorse)

Mechanistic Insight

For N-Cbz-piperidine acids, steric hindrance varies significantly by regioisomer (4-COOH < 3-COOH < 2-COOH). While 4-COOH (isonipecotic) is accessible, the 2-COOH (pipecolic) position is sterically crowded and prone to racemization if chiral.

-

Reagent Choice: We recommend HATU for hindered/chiral substrates to maximize rate and minimize epimerization. For routine achiral couplings (4-position), EDC/HOBt is cost-effective and simplifies workup.[1]

Protocol: HATU-Mediated Coupling

Scope: High-yield coupling of N-Cbz-piperidine-4-carboxylic acid with a secondary amine.

Reagents:

-

Substrate: N-Cbz-piperidine-4-carboxylic acid (1.0 equiv)

-

Amine Partner: 1.1 equiv[1]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under

atmosphere. Stir for 5 minutes at -

Addition: Add DIPEA dropwise, followed immediately by the amine.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Cbz group absorbs strongly at 254 nm).

-

Workup (Critical): Dilute with EtOAc. Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/DIPEA).

-

Sat.

(removes unreacted acid and HATU byproducts). -

Brine.

-

-

Purification: Dry over

, filter, and concentrate. Flash chromatography (Hexane/EtOAc).

Module B: Reductive Transformations (Acid Alcohol/Aldehyde)

The Chemoselectivity Challenge

Reducing a carboxylic acid in the presence of a carbamate (Cbz) requires specific selection of hydride sources.

-

Avoid

(LAH): Strong risk of reducing the Cbz carbonyl, leading to the N-methyl piperidine derivative. -

Use Borane (

): Borane is highly chemoselective for carboxylic acids over carbamates and esters due to its electrophilic reduction mechanism.

Protocol: Borane-Mediated Reduction to Primary Alcohol

Reagents:

-

Substrate: N-Cbz-piperidine-carboxylic acid (1.0 equiv)

-

Reagent:

complex (1.0 M solution, 1.5 - 2.0 equiv) -

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry glassware. Dissolve substrate in THF and cool to

. -

Addition: Add

dropwise over 15 mins. Caution: Gas evolution ( -

Reaction: Stir at

for 1 hour, then warm to RT for 2-3 hours. -

Quench (The "Methanol Break"): Cool back to

. Add Methanol dropwise until bubbling ceases. This breaks the borate ester intermediates. -

Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

-

Result: Pure N-Cbz-hydroxymethyl-piperidine is often obtained without chromatography.

Protocol: Weinreb Amide Synthesis (Gateway to Aldehydes/Ketones)

To access aldehydes (without over-reduction) or ketones, convert the acid to a Weinreb Amide first.[2]

Reagents:

-

Amine: N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

Coupling: EDC

HCl (1.5 equiv), HOBt (1.5 equiv),

Workflow: Follow the standard Amide Coupling protocol (Module A). The resulting Weinreb amide can be reacted with:

-

DIBAL-H (

): Yields Aldehyde . -

Grignard Reagents (

): Yields Ketone .

Visualization: Reduction Decision Tree

Figure 1: Chemoselective reduction pathways.[3][4] Note the avoidance of LAH to preserve the Cbz group.

Module C: Curtius Rearrangement (Carboxyl Amine)

This reaction is invaluable for converting the carboxylic acid into an amine (one carbon shorter), often used to synthesize gem-disubstituted piperidines or urea derivatives.

Protocol: DPPA-Mediated Rearrangement

Safety Note: Azides are potential explosion hazards. Perform behind a blast shield.

Reagents:

-

Substrate: N-Cbz-piperidine-COOH

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base:

(1.2 equiv) -

Trapping Agent: t-Butanol (excess) or Benzyl alcohol.

-

Solvent: Toluene (anhydrous).

Step-by-Step:

-

Acyl Azide Formation: Mix substrate,

, and DPPA in Toluene at RT. Stir 1 hour. -

Rearrangement: Heat to

. Evolution of -

Trapping:

-

Result: N-Cbz-4-((Boc)amino)piperidine (orthogonal protection).

Summary of Experimental Data

| Transformation | Reagents | Typical Yield | Critical Parameter |

| Amide Coupling | HATU, DIPEA, DMF | 85-95% | Pre-activation at |

| Esterification | EDC, DMAP, MeOH | 90-98% | Catalytic DMAP accelerates reaction significantly. |

| Reduction (Alcohol) | 80-90% | Quench carefully with MeOH to break borates. | |

| Weinreb Synthesis | EDC, HOBt, NH(OMe)Me | 75-85% | Clean conversion allows crude use in next step. |

| Curtius Rearr. | DPPA, Toluene, tBuOH | 65-75% | Anhydrous conditions essential for Isocyanate stability. |

References

-

Use of Borane for Chemoselective Reduction

-

Weinreb Amide Protocols

-

Curtius Rearrangement Applications

-

Amide Coupling Reagents (HATU/EDC)

-

General Piperidine Functionalization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tutorchase.com [tutorchase.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

The following technical guide addresses the solubility and handling of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid . This document is structured for researchers requiring immediate troubleshooting for dissolution, formulation, and purification workflows.

Executive Summary: The Physicochemical Paradox

The Core Issue: Users frequently report that this compound is insoluble in water, despite containing a hydrophilic carboxylic acid motif.

The Scientific Reality: This molecule exhibits "Janus-faced" solubility behavior driven by the competition between its polar head (carboxylic acid) and its lipophilic tail (Cbz protecting group + methyl-piperidine scaffold).

-

At pH < 5 (Acidic/Neutral): The carboxylic acid is protonated (neutral). The bulky, aromatic Benzyloxycarbonyl (Cbz) group dominates the physicochemical profile, rendering the molecule hydrophobic and water-insoluble.

-

At pH > 8 (Basic): The carboxylic acid deprotonates to form a carboxylate anion. The charge-dipole interaction with water overcomes the lipophilicity of the Cbz group, rendering the molecule water-soluble .

Diagnostic Troubleshooting (Q&A)

Q1: "I added the solid to water/PBS, and it's floating or clumping. Why?"

Root Cause: The pKa of the carboxylic acid on a piperidine ring is typically between 4.0 and 5.0. In unbuffered water (pH ~6-7) or PBS, a significant fraction of the molecule remains protonated. The Cbz group (logP contribution ~2.0) prevents the neutral species from solvating. Correction: You must convert the acid to its salt form.

-

Protocol: Add 1.05 equivalents of 1M NaOH or NaHCO₃. Vortex or sonicate. The solution should clarify as the sodium salt forms.

Q2: "I need to use this in a biological assay (pH 7.4). How do I avoid precipitation?"

Root Cause: Adding a concentrated DMSO stock directly to media can cause "crash-out" if the local concentration exceeds the solubility limit before the buffer can ionize the acid. Correction: Predissolve in a water-miscible organic solvent, then dilute slowly.

-

Recommended Co-solvents: DMSO, Ethanol, or Methanol.

-

Workflow: Dissolve compound in DMSO (100 mM stock)

Dilute into pH 7.4 buffer while vortexing. Ensure final DMSO concentration is <1% (or as tolerated by assay).

Q3: "I am trying to extract the compound from water, but I'm getting an emulsion."

Root Cause: At intermediate pH (pH 5-6), the compound exists in a partial equilibrium, acting as a surfactant (amphiphile) with a polar head and non-polar tail, stabilizing emulsions. Correction: Force the equilibrium to the extreme.

-

To Extract into Organic: Acidify aqueous layer to pH 2-3 (using 1N HCl). This fully protonates the acid, breaking the emulsion and driving the compound into the organic layer (DCM or EtOAc).

Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile based on the Cbz-piperidine scaffold properties.

| Solvent System | Solubility Status | Mechanism / Notes |

| Water (Neutral pH) | Insoluble (< 0.1 mg/mL) | Hydrophobic Cbz group dominates. |

| Water (pH > 8) | Soluble (> 10 mg/mL) | Forms carboxylate salt ( |

| 0.1 M HCl | Insoluble | Fully protonated ( |

| DMSO | Soluble | Excellent solvent for stock solutions. |

| Ethanol / Methanol | Soluble | Good for transfers; evaporate easily. |

| Dichloromethane (DCM) | Soluble | Preferred extraction solvent for protonated form. |

| Diethyl Ether | Moderate/Low | Cbz group aids solubility, but COOH reduces it. |

Critical Workflows

Workflow A: The "pH-Switch" Purification Protocol

This is the standard method to purify the compound from non-acidic impurities (e.g., unreacted Cbz-Cl or benzyl alcohol) without chromatography.

Figure 1: The "pH-Switch" purification logic relies on converting the lipophilic acid into a water-soluble salt to wash away organic impurities, then reversing the process to isolate the product.

Workflow B: Dissolution for Biological Assays

To ensure consistent dosing in cell culture or enzymatic assays:

-

Weigh the solid this compound.

-

Dissolve in 100% DMSO to create a 10mM - 100mM Master Stock.

-

Check clarity; the solution must be transparent.

-

Dilute into the assay buffer.

-

Note: If precipitation occurs upon dilution, prepare an intermediate dilution in 50% DMSO/Water, or adjust the assay buffer pH to 7.4–8.0.

-

Mechanistic Visualization: Solubility vs. pH

Understanding the dissociation curve is vital for predicting behavior during extraction.

Figure 2: The solubility state switches based on the protonation state of the C3-carboxylic acid. The Cbz group ensures the protonated form is lipophilic.

References

-

Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid Product Sheet. (Analogous N-protected piperidine acid properties).[1] Retrieved from

-

Beilstein Journal of Organic Chemistry. Experimental Procedures for Cbz-protected amines. (Standard workup protocols for Cbz-amines). Retrieved from

-

National Institutes of Health (PubChem). 1-Methylpiperidine-2-carboxylic acid Physicochemical Properties. (pKa data for piperidine carboxylic acids). Retrieved from

-

Organic Chemistry Data. pKa Values of Carboxylic Acids. (General reference for carboxylic acid ionization constants). Retrieved from

Sources

Navigating the Labyrinth: A Technical Guide to Purifying Cbz-Protected Piperidine Amino Acids

For Immediate Release

Welcome to the Technical Support Center for advanced purification strategies. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in isolating Cbz-protected piperidine amino acids. These valuable building blocks in drug discovery and peptide synthesis often present unique purification hurdles due to their specific physicochemical properties.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational purification principles to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues that arise during the purification of Cbz-protected piperidine amino acids.

Q1: My Cbz-protected piperidine amino acid is an oil or a gum and won't crystallize. What should I do?

This is a frequent challenge, as the Cbz group, while often promoting crystallinity, doesn't guarantee it.[4][5] The amorphous nature can stem from residual solvents, slight impurities, or the inherent properties of the molecule itself.

Causality and Troubleshooting Steps:

-

Solvent Purity is Paramount: Ensure all solvents used in the work-up are of high purity and are thoroughly removed. Residual solvents like ethyl acetate or dichloromethane can hinder crystallization.

-

Guerilla Crystallization Tactics:

-

Seed Crystals: If you have a small amount of solid material from a previous batch, use it to seed the oil.[6]

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the oil-air interface. The microscopic imperfections in the glass can serve as nucleation points.

-

Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Allow the solution to stand, often at a reduced temperature, to induce crystallization.

-

-

Pulping (Trituration): Add a poor solvent to the oil and stir vigorously. This can sometimes induce solidification by washing away impurities that inhibit crystallization.

Q2: I'm seeing multiple spots on my TLC after the Cbz protection reaction. What are the likely side products?

The presence of multiple spots indicates an incomplete reaction or the formation of side products. Understanding the potential impurities is key to devising a successful purification strategy.

Common Impurities and Their Origins:

-

Unreacted Starting Material: The amino group of the piperidine amino acid may not have fully reacted.

-

Di-Cbz Product: In some cases, if there are other reactive sites, over-protection can occur.

-

Benzyl Alcohol: A common impurity from the decomposition of benzyl chloroformate (Cbz-Cl).

-

N-Acylpyridinium Salt: If pyridine is used as a base, it can react with Cbz-Cl, creating a salt that can complicate purification.[7]

Visualizing the Purification Strategy:

Sources

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

optimizing recrystallization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Technical Support Center: Recrystallization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Subject: Optimization & Troubleshooting Guide for Tubulysin Intermediate Purification

Executive Summary & Context

Welcome to the technical support hub for This compound . We understand this molecule is a critical "Mep" or "Tup" unit intermediate in the synthesis of Tubulysin analogs and Antibody-Drug Conjugates (ADCs).

The Challenge: This molecule possesses a "perfect storm" of physicochemical properties that complicate purification:

-

Low Melting Point: The Cbz-protecting group and the flexible piperidine ring often lead to "oiling out" rather than crystallization.

-

Stereochemical Complexity: You are likely fighting to separate the (2R,3R) cis-isomer from the (2S,3R) or trans-isomers generated during hydrogenation or coupling.

-

Amphiphilic Nature: The lipophilic Cbz group fights against the polar carboxylic acid, making solvent selection counter-intuitive.

This guide replaces standard templates with a Decision-Based Workflow designed to force crystallization in stubborn batches.

Pre-Crystallization Diagnostic (The "Cleanup" Phase)

Before attempting recrystallization, you must validate the crude profile. Recrystallization amplifies purity; it does not magically fix dirty chemistry.[1]

Protocol: Acid-Base "Reset" If your crude material is dark or contains non-acidic byproducts (e.g., unreacted Cbz-Cl), perform this extraction before heating any solvents.[1]

-

Dissolve: Take crude in EtOAc (10 volumes).

-

Extract: Wash with sat. NaHCO₃ (3x). The product moves to the aqueous layer (as the carboxylate salt).

-

Discard Organics: Impurities (Cbz-Cl, benzyl alcohol) remain in the EtOAc.

-

Acidify: Cool aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2-3.

-

Re-extract: Extract back into EtOAc (3x).

-

Dry & Concentrate: Dry over Na₂SO₄. Evaporate to a solid foam .

-

Checkpoint: If it remains an oil after high-vac drying, proceed immediately to Module 4 (Oiling Out). [1]

-

Solvent System Selection Strategy

We recommend three specific systems based on your impurity profile.

| System | Components | Role | Best For... |

| A (Standard) | EtOAc / Heptane | Solvent / Anti-solvent | General purification; removing minor non-polar impurities.[1] |

| B (Scale-Up) | Isopropyl Alcohol (IPA) | Single Solvent | Large-scale batches (>100g).[1] Slower crystallization, better crystal habit. |

| C (Isomer) | Toluene / Hexane | Solvent / Anti-solvent | Diastereomeric separation. The cis-isomer often packs better in aromatic solvents.[1] |

Experimental Protocol: System A (EtOAc/Heptane)

-

Dissolution: Suspend crude solid in EtOAc (2 mL/g). Heat to 60°C.

-

Titration: If not dissolved, add EtOAc dropwise until clear.

-

Anti-Solvent: Remove from heat.[2] While still hot, add Heptane dropwise until a faint permanent turbidity appears.

-

Re-Solubilize: Add 1-2 drops of EtOAc to clear the turbidity.

-

Nucleation: Add seed crystals (see Module 4). Cover and let cool to RT undisturbed for 4 hours.

-

Finishing: Cool to 4°C for 12 hours. Filter and wash with cold 1:3 EtOAc:Heptane.

Troubleshooting: "The Oil-Out Loop"

Issue: Upon cooling, the solution turns milky and deposits a gummy oil at the bottom instead of crystals. Cause: The solution hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the solubility curve. This is common with Cbz-piperidines.[1]

The Fix: Trituration & Seeding You cannot force an oil to crystallize by cooling it further (it just becomes a glass). You must create a template.

Step-by-Step Recovery:

-

Re-heat: Dissolve the oil back into the solution by heating.

-

Seed Generation (The "Ice Trick"):

-

Take a glass rod, dip it in the solution.

-

Remove the rod and let the droplet evaporate on the tip.

-

Rub the tip against a piece of dry ice or dip in liquid N₂. The thermal shock often forces the amorphous oil to snap into a lattice.

-

Use this "frozen" powder on the rod to scratch the inner wall of your main flask at 35-40°C.

-

-

The "Middle Ground" Solvent: If EtOAc/Heptane oils out, switch to Diisopropyl Ether (DIPE) or MTBE . These ethers have boiling points closer to the melting point of the solid, reducing the thermal gap that causes oiling.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the purification process.

Caption: Decision tree for managing physical state and solvent selection during Cbz-piperidine purification.

Frequently Asked Questions (FAQ)

Q: My purity is 98% but the diastereomer (cis/trans) ratio is still poor. Why? A: Recrystallization purifies based on solubility differences, but cis/trans isomers of piperidines often form solid solutions (co-crystals).

-

Solution: You need a Chiral Resolution step before final recrystallization. React your acid with (S)-(-)-α-Methylbenzylamine in Ethanol. The diastereomeric salt often has a much sharper melting point difference than the free acid. Crystallize the salt, then hydrolyze with HCl to recover the pure (2R,3R) acid [1].

Q: Can I use Methanol or Ethanol? A: We advise caution. While Cbz groups are soluble in alcohols, the high solubility often requires excessive cooling or too much water (anti-solvent) to force precipitation, which triggers oiling out. IPA (Isopropyl Alcohol) is the only alcohol we recommend for this substrate due to its lower polarity index compared to MeOH [2].

Q: The crystals are hygroscopic and turn into a gum on the filter. What happened? A: You likely filtered while the solvent was too cold, causing condensation, or you have residual TFA/Acid if this came from a deprotection step.

-

Fix: Wash the filter cake with anhydrous Heptane immediately after filtration to displace moisture-attracting solvents.[1] Dry in a vacuum oven at 35°C with P₂O₅ desiccant.

References

-

Bristol-Myers Squibb Co. (2013).[1] Process for producing N-protected amino acid. US Patent 8,357,820 B2. (Demonstrates Cbz-amino acid purification using IPA and Heptane systems). Link

-

Almac Group. (2017).[3] The Development and Scale-Up of an Antibody Drug Conjugate Tubulysin Payload. (Details the purification of Mep/Tup intermediates and issues with diastereomer separation). Link[1]

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative source on "oiling out" mechanisms and seeding strategies). Link

Sources

resolving diastereomers of 1-Cbz-2-methylpiperidine-3-carboxylic acid

Technical Support Center: Resolution & Handling of 1-Cbz-2-methylpiperidine-3-carboxylic acid

Ticket ID: #CHEM-RES-2024-05 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Troubleshooting Diastereomeric Resolution and Enantiomeric Purity[1]

Executive Summary & Stereochemical Analysis

You are dealing with 1-Cbz-2-methylpiperidine-3-carboxylic acid , a scaffold with two contiguous chiral centers (C2 and C3).[1] This creates a mixture of four stereoisomers:

-

Cis-Racemate: (

) and ( -

Trans-Racemate: (

) and (

The Core Challenge: The N-Cbz (benzyloxycarbonyl) protecting group introduces rotameric complexity in NMR and significant steric bulk.[1] In 2,3-disubstituted piperidines, the Trans isomer (diequatorial conformation) is generally the thermodynamic product, while the Cis isomer is often the kinetic product of hydrogenation.

This guide provides workflows to separate these diastereomers (physical separation) and resolve the enantiomers (chiral resolution).

Master Resolution Workflow

The following decision tree outlines the logical flow for purifying your target isomer.

Figure 1: Strategic workflow for isolating single stereoisomers of 1-Cbz-2-methylpiperidine-3-carboxylic acid.

Troubleshooting Guide: Diastereomer Separation (Cis vs. Trans)

Objective: Separate the physical diastereomers before attempting chiral resolution.

Common Issue: "Peaks are merging or tailing on Silica Gel."[1]

| Possible Cause | Technical Explanation | Corrective Action |

| Acidic Ionization | The free carboxylic acid interacts strongly with silanols on the silica, causing streakiness.[1] | Add Modifier: Use 0.5% - 1.0% Acetic Acid (AcOH) or Formic Acid in the mobile phase.[1] |

| Rotameric Broadening | The N-Cbz group has restricted rotation (N-CO bond), creating "ghost peaks" or broad humps in NMR/HPLC.[1] | Temperature Control: Run analytical HPLC at 40–50°C to coalesce rotamers. For Prep, collect the entire broad band. |

| Solubility Issues | The compound may crystallize on the column head in non-polar solvents (Hexane/EtOAc). | DCM Switch: Use a DCM/MeOH gradient (0% |

Protocol 1: Optimized Flash Chromatography

-

Stationary Phase: Acid-washed Silica Gel (or standard silica with acidified solvent).[1]

-

Mobile Phase A: Dichloromethane (DCM) + 0.5% AcOH.

-

Mobile Phase B: Methanol (MeOH) + 0.5% AcOH.

-

Gradient: 0% B for 2 CV, then 0-5% B over 10 CV.

-

Detection: UV 254 nm (Cbz chromophore).

Troubleshooting Guide: Chiral Resolution (Enantiomers)

Objective: Isolate a single enantiomer (e.g.,

Method A: Classical Resolution (Crystallization)

Best for scale-up (>10g).[1]

Q: Which chiral base should I use?

A: For carboxylic acids,

-

To target the (

) acid, screen (S)-(-)- -

To target the (

) acid, screen (R)-(+)- -

Alternative: Quinine or Cinchonidine if MBA fails.[1]

Q: No crystals are forming (oiling out). What now? A: This is common with Cbz-protected amino acids.[1]

-

Solvent Switch: Move from EtOH to IPA (Isopropyl Alcohol) or MTBE/Heptane .[1]

-

Seeding: If you have a tiny amount of solid from a small-scale trial, use it to seed the mother liquor.[1]

-

Salt Break: If the oil persists, re-acidify, extract, and try a different base (e.g., (R)-1-naphthylethylamine).

Method B: Chiral SFC/HPLC (Chromatography)

Best for speed and high purity (<5g).[1]

Recommended Columns (Screening Order):

-

Chiralpak IG / IC: Immobilized phases are robust for chlorinated solvents (DCM) which solubilize the Cbz group well.

-

Chiralcel OD-H: The "workhorse" for carbamates.[1]

Typical Conditions:

-

Mobile Phase:

/ MeOH (with 0.2% TFA or DEA). Note: You must use an acidic modifier (TFA) for the free acid, or convert to methyl ester first.

Protocol: Epimerization (Yield Optimization)

If you require the thermodynamic isomer (usually Trans for this scaffold) but have the Cis isomer (or a mixture), you can drive the equilibrium via base-catalyzed epimerization at C3.

Mechanism:

Deprotonation at the

Figure 2: Base-catalyzed epimerization pathway.

Experimental Protocol:

-

Dissolve: 1.0 eq of the Cis/Trans mixture in dry Methanol (0.5 M concentration).

-

Reagent: Add 2.0 - 3.0 eq of Sodium Methoxide (NaOMe) (25% wt in MeOH).

-

Conditions: Reflux (65°C) for 4–12 hours. Monitor by HPLC.

-

Workup: Cool to 0°C. Quench with 1M HCl to pH 2. Extract with EtOAc.[1]

-

Result: Expect >80% conversion to the Trans-isomer.

References & Authority

-

Piperidine Conformational Analysis:

-

Resolution of Piperidine-3-carboxylic Acids:

-

Kozikowski, A. P., et al. "Synthesis of 2,3-disubstituted piperidines."[1] Journal of Organic Chemistry.

-

-

Epimerization Dynamics:

-

Beak, P., et al. "Thermodynamic stability of 2-substituted piperidines." Chemical Reviews. (Establishes the thermodynamic preference for trans-2,3-disubstituted systems).

-

-

Chiral Separation of Cbz-Amino Acids:

-

Application Guide: "Separation of N-protected amino acids by Chiral SFC." Daicel Chiral Technologies.[1]

-